4-(2-Aminopyrimidin-4-yl)benzoic acid
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Overview
Description
4-(2-Aminopyrimidin-4-yl)benzoic acid: is an organic compound with the molecular formula C₁₁H₉N₃O₂ It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 2-aminopyrimidin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminopyrimidin-4-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzoic acid and 2-aminopyrimidine.
Nucleophilic Substitution Reaction: The 4-chlorobenzoic acid undergoes a nucleophilic substitution reaction with 2-aminopyrimidine in the presence of a base such as potassium carbonate. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as solvent recovery and waste management to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Aminopyrimidin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group in the pyrimidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: 4-(2-Aminopyrimidin-4-yl)benzoic acid is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a valuable candidate for drug discovery and development.
Industry: The compound finds applications in the development of advanced materials, including polymers and coatings. Its unique chemical structure allows for the modification of material properties, enhancing their performance in various industrial applications.
Mechanism of Action
The mechanism of action of 4-(2-Aminopyrimidin-4-yl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
4-(2-Aminopyrimidin-5-yl)benzoic acid: This compound is structurally similar but has the amino group at a different position on the pyrimidine ring.
2-Aminopyridine-4-boronic acid: Another related compound with a pyridine ring instead of a pyrimidine ring.
2-(Piperidin-4-yl)benzoic acid: This compound features a piperidine ring instead of a pyrimidine ring.
Uniqueness: 4-(2-Aminopyrimidin-4-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(2-aminopyrimidin-4-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-11-13-6-5-9(14-11)7-1-3-8(4-2-7)10(15)16/h1-6H,(H,15,16)(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTNRXJTCMXMSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627085 |
Source
|
Record name | 4-(2-Aminopyrimidin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216959-98-7 |
Source
|
Record name | 4-(2-Amino-4-pyrimidinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216959-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Aminopyrimidin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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